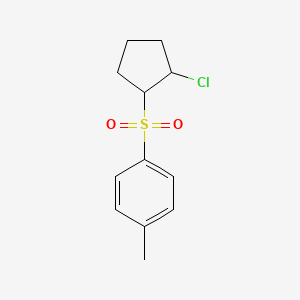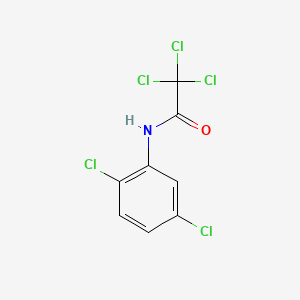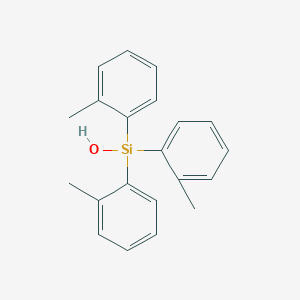
Tri(O-tolyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(O-tolyl)silanol is a chemical compound with the molecular formula C21H22OSi. It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) group.
準備方法
Synthetic Routes and Reaction Conditions
Tri(O-tolyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of tri(O-tolyl)silane. The reaction typically requires the presence of water and a catalyst to facilitate the hydrolysis process. The reaction can be represented as follows:
(O-tolyl)3SiH+H2O→(O-tolyl)3SiOH+H2
Another method involves the oxidation of tri(O-tolyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate. This method is advantageous as it provides a straightforward route to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tri(O-tolyl)silane. The process is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Tri(O-tolyl)silanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound back to tri(O-tolyl)silane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Siloxanes
Reduction: Tri(O-tolyl)silane
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
Tri(O-tolyl)silanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silanol-based reactions and mechanisms.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules and surfaces.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. .
作用機序
The mechanism of action of tri(O-tolyl)silanol involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group (Si-OH) in this compound can participate in hydrogen bonding with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and surface modification applications .
類似化合物との比較
Similar Compounds
Trimethylsilanol: A simpler silanol with three methyl groups attached to the silicon atom.
Triphenylsilanol: A silanol with three phenyl groups attached to the silicon atom.
Triethoxysilanol: A silanol with three ethoxy groups attached to the silicon atom
Uniqueness of Tri(O-tolyl)silanol
This compound is unique due to the presence of three O-tolyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and enhanced reactivity in certain reactions. These properties make this compound a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
18748-64-6 |
|---|---|
分子式 |
C21H22OSi |
分子量 |
318.5 g/mol |
IUPAC名 |
hydroxy-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
InChIキー |
DTAPTLBLKILOPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



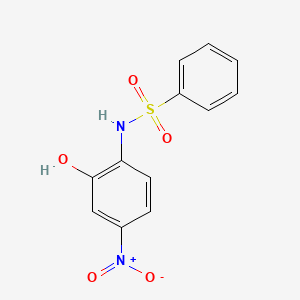
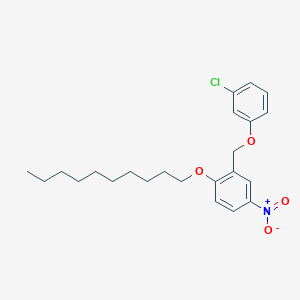
![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)


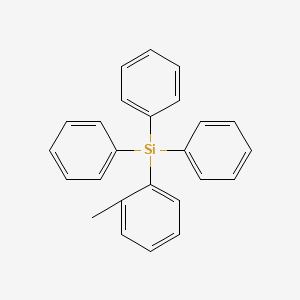

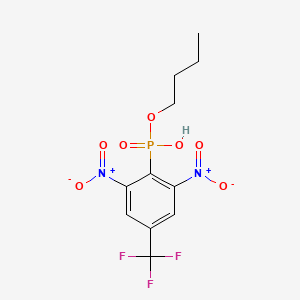
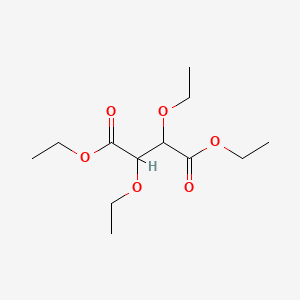
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

